

A Comparative Analysis of the Biological Activity of Indoleamine Derivatives

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Compound of Interest

Compound Name: (5-Chloro-1H-indol-3-yl)methanamine

Cat. No.: B054044

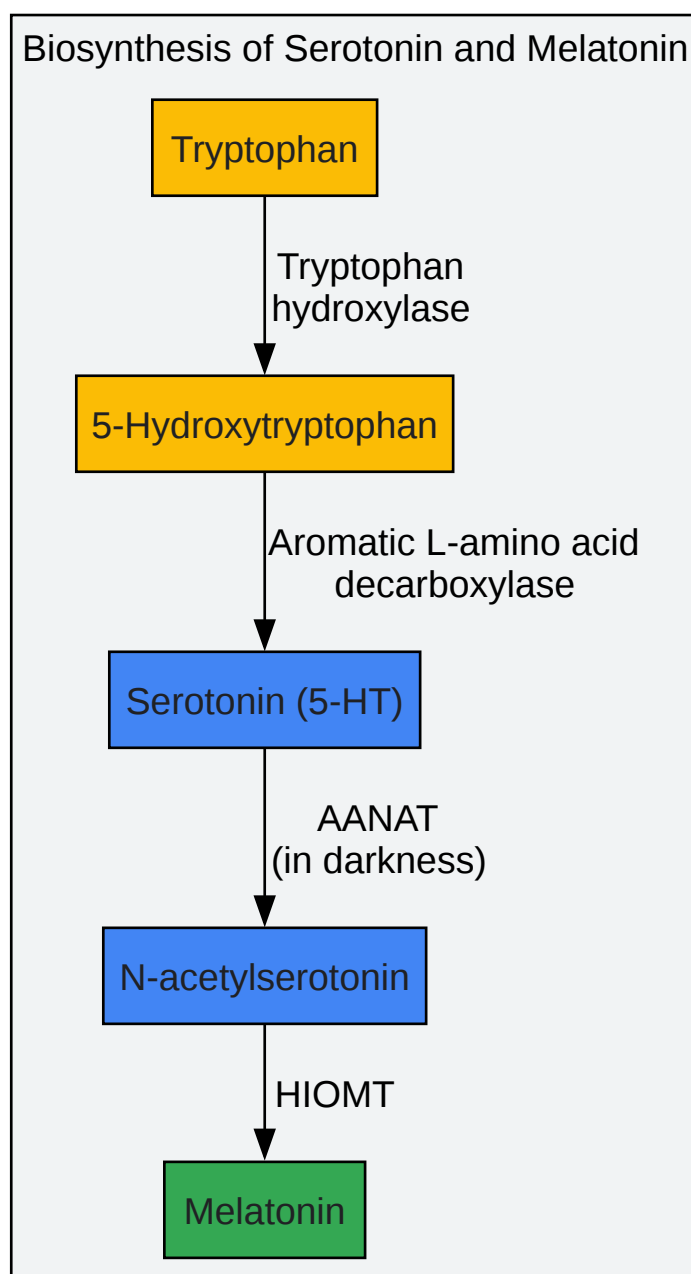
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of key indoleamine derivatives, focusing on their interactions with major physiological targets. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like serotonin and melatonin, and a vast number of synthetic compounds with therapeutic potential. [1][2][3] This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Overview of Endogenous Indoleamines: Serotonin and Melatonin

Serotonin (5-hydroxytryptamine) and melatonin are two of the most well-studied endogenous indoleamines. Both originate from the amino acid tryptophan but have distinct and sometimes opposing physiological roles. [4][5] Serotonin is a key neurotransmitter influencing mood, appetite, and sleep, while melatonin is the primary hormone regulating the circadian rhythm, or the sleep-wake cycle. [4][6][7] The biosynthesis of these molecules from tryptophan is a fundamental pathway.



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Caption: Biosynthesis pathway from Tryptophan to Serotonin and Melatonin.

Interaction with Serotonin (5-HT) Receptors

Many indoleamine derivatives exert their effects by binding to various subtypes of serotonin (5-HT) receptors, which are predominantly G-protein coupled receptors (GPCRs).[8] The affinity and selectivity for these receptor subtypes dictate the pharmacological profile of a given

compound. For example, hallucinogenic indolealkylamines, like 4-hydroxy-indolealkylamines, bind potently and selectively to the 5-HT_{2A} receptor subtype.^[9]

Data Presentation: 5-HT Receptor Binding Affinities

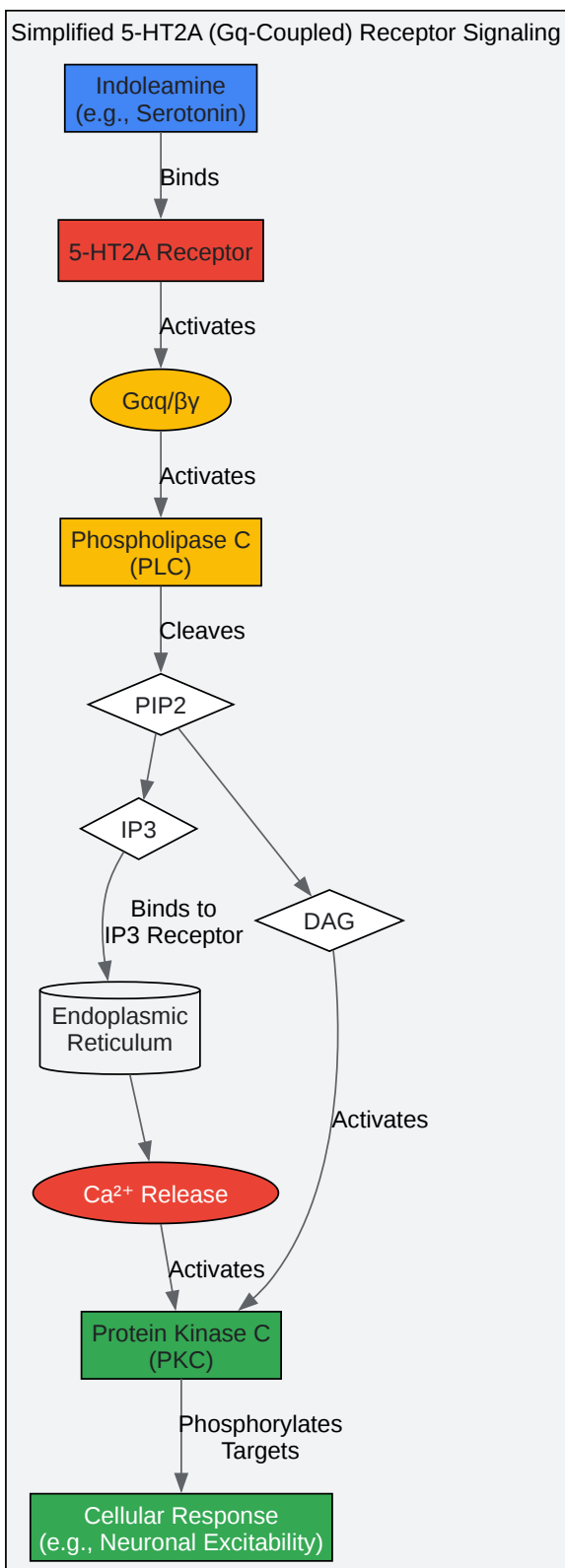
The following table summarizes the binding affinities (K_i , nM) of various indoleamine derivatives for different 5-HT receptor subtypes. A lower K_i value indicates a higher binding affinity.

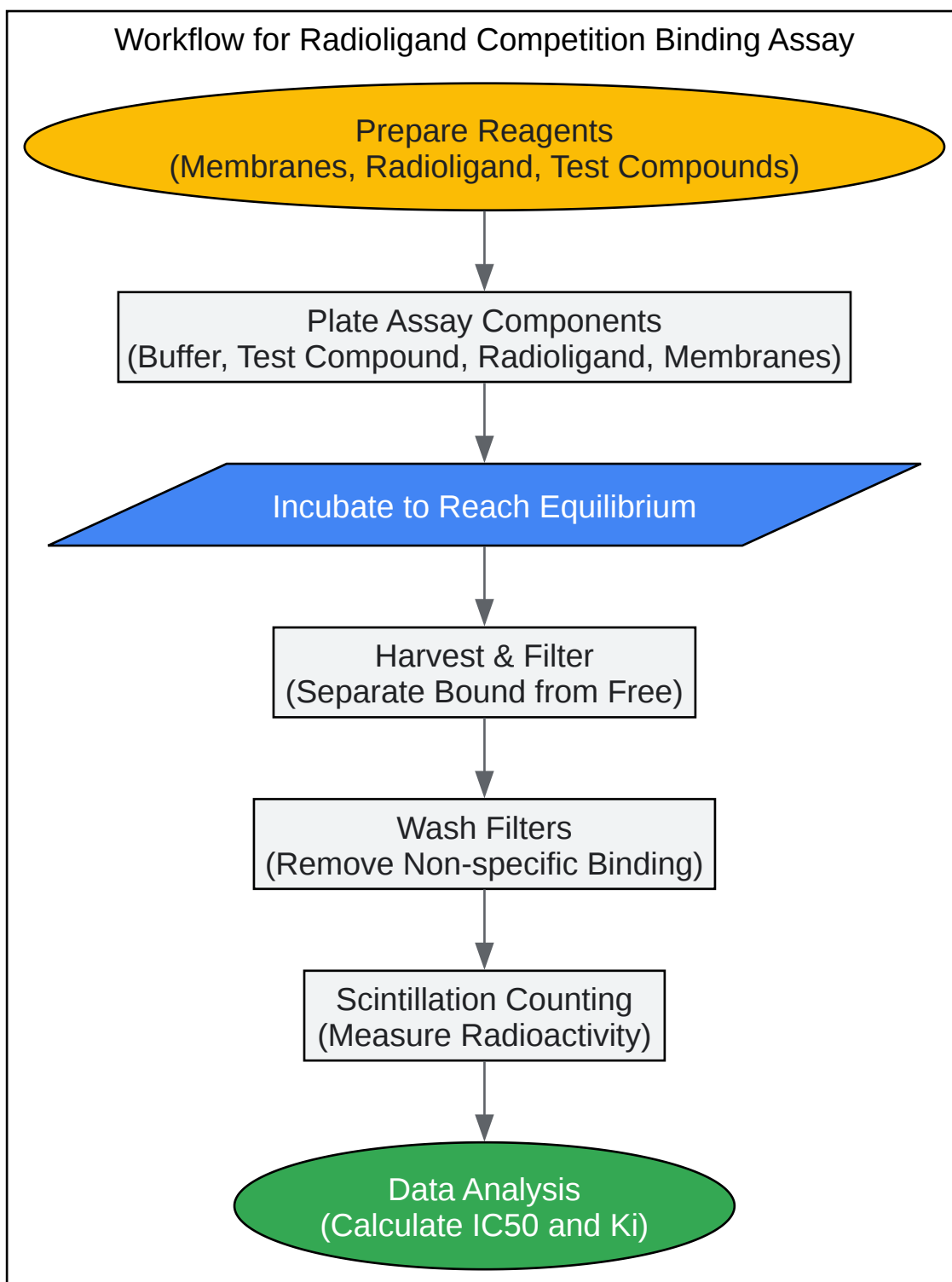
Compound	5-HT1A (Ki, nM)	5-HT2A (Ki, nM)	5-HT2B (Ki, nM)	5-HT3 (Ki, nM)	D3 (Ki, nM)	D2 (Ki, nM)	Reference
Serotonin	10	25	5	-	-	-	[9]
Tryptamine	250	500	>1000	-	-	-	[9]
N,N-Dimethyltryptamine (DMT)	110	65	>1000	-	-	-	[9]
4-OH-DIPT	1900	5	>1000	-	-	-	[9]
5-MeO-DMT	30	100	>1000	-	-	-	[9]
Cilansetron	>5000	>5000	>5000	0.19	-	-	[10]
Indole Derivative 14a	-	-	-	-	0.18	15.6	[11]
Indole Derivative 14b	-	-	-	-	0.4	24.1	[11]
D2AAK5	1.8	3.5	-	-	>1000	>1000	[12]
D2AAK6	2.5	1.9	-	-	>1000	>1000	[12]
D2AAK7	1.6	2.1	-	-	>1000	>1000	[12]

Data compiled from multiple sources.[9][10][11][12] Note that assay conditions may vary between studies.

Signaling Pathway Visualization

Activation of a typical Gq-coupled 5-HT_{2A} receptor initiates a well-defined intracellular signaling cascade leading to cellular responses.





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